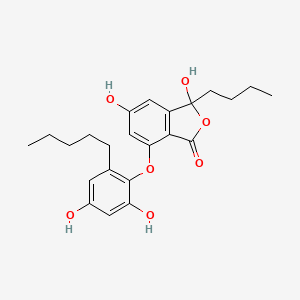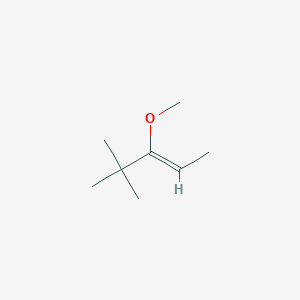
cis-4,4-Dimethyl-3-methoxy-2-pentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4,4-Dimethyl-3-methoxy-2-pentene: is an organic compound with the molecular formula C8H16O. It is a stereoisomer of 2-pentene, characterized by the presence of a methoxy group and two methyl groups on the pentene chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-4,4-Dimethyl-3-methoxy-2-pentene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 4,4-dimethyl-2-pentene with methanol in the presence of an acid catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired cis configuration .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using specialized reactors and catalysts. The purity and yield of the product are optimized through various purification techniques, including distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: cis-4,4-Dimethyl-3-methoxy-2-pentene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
cis-4,4-Dimethyl-3-methoxy-2-pentene has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-4,4-Dimethyl-3-methoxy-2-pentene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and resulting in specific biological effects .
Comparación Con Compuestos Similares
- cis-3,4-Dimethyl-2-pentene
- trans-4,4-Dimethyl-2-pentene
- 4,4-Dimethyl-2-pentyne
Comparison: cis-4,4-Dimethyl-3-methoxy-2-pentene is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
(Z)-3-methoxy-4,4-dimethylpent-2-ene |
InChI |
InChI=1S/C8H16O/c1-6-7(9-5)8(2,3)4/h6H,1-5H3/b7-6- |
Clave InChI |
AVLHDOWOPMFWHI-SREVYHEPSA-N |
SMILES isomérico |
C/C=C(/C(C)(C)C)\OC |
SMILES canónico |
CC=C(C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13800488.png)
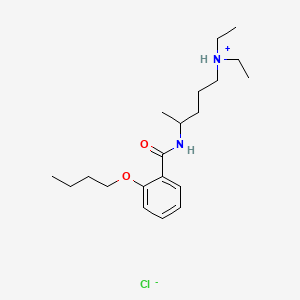
![N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride](/img/structure/B13800505.png)
![1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13800511.png)

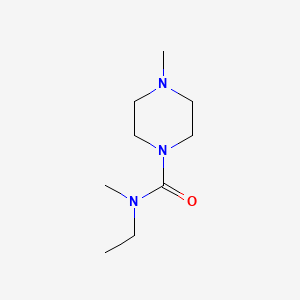


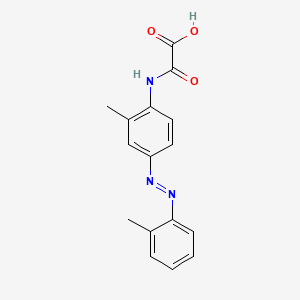
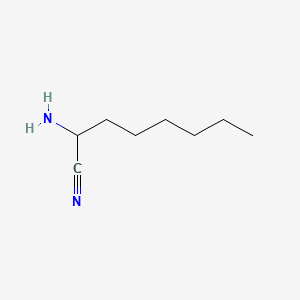
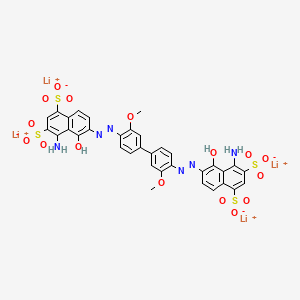
![[1,2,8]Thiadiazocane 1,1-dioxide](/img/structure/B13800578.png)

